molecular formula C10H6BrF3O2 B3028604 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 23975-64-6

1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B3028604
CAS No.: 23975-64-6
M. Wt: 295.05
InChI Key: LGJKDRDJPDRKEX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a β-diketone derivative characterized by a bromine atom at the 3-position of the phenyl ring and a trifluoromethyl group at the 4-position of the diketone backbone. This compound belongs to a broader class of fluorinated β-diketones, which are widely used as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for functional materials .

Properties

IUPAC Name

1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKDRDJPDRKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655694
Record name 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
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Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23975-64-6
Record name 1-(3-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione
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URL https://commonchemistry.cas.org/detail?cas_rn=23975-64-6
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Record name 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
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Record name 23975-64-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.

    Condensation Reactions: The dione moiety can undergo condensation reactions with various nucleophiles, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used for nucleophilic substitution reactions.

    Condensation Reactions: Reagents such as hydrazine, hydroxylamine, and primary amines are used for condensation reactions.

Major Products

The major products formed from these reactions include substituted aromatic compounds, heterocyclic compounds, and various derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an excellent precursor for various chemical transformations.

Key Reactions

  • Condensation Reactions : The compound can undergo condensation reactions to form more complex molecules. For example, it can react with amines to produce substituted diketones.
  • Fluorination Reactions : The presence of trifluoroacetyl groups allows for selective fluorination, which is valuable in synthesizing fluorinated pharmaceuticals.

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals. Its bromophenyl moiety can enhance biological activity and selectivity.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of 1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione exhibit cytotoxic effects against various cancer cell lines. These derivatives are being explored for their potential to inhibit tumor growth by interfering with specific cellular pathways.
  • Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections .

Material Science

The compound's unique properties allow it to be utilized in material science applications.

Applications

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance the thermal and chemical stability of the resulting materials.
  • Coatings and Films : Due to its hydrophobic nature imparted by the trifluoromethyl groups, it is suitable for developing water-repellent coatings.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisBuilding block for complex moleculesEnhanced reactivity due to trifluoromethyl group
Medicinal ChemistryAnticancer and antimicrobial agentsPotential for selective biological activity
Material ScienceDevelopment of fluorinated polymersImproved thermal and chemical stability

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with various molecular targets and pathways. The bromophenyl group can interact with biological macromolecules through hydrophobic interactions and halogen bonding. The trifluorobutane-1,3-dione moiety can participate in keto-enol tautomerism, which can influence its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Table 1: Substituent-Specific Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 3-Br C₁₀H₆BrF₃O₂ 295.06 Cross-coupling precursor; ligand for metal complexes
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione 4-Cl C₁₀H₆ClF₃O₂ 250.60 Intermediate in drug synthesis (e.g., Celecoxib)
1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione 3,5-F C₁₀H₅F₅O₂ 252.14 Enhanced electron-withdrawing effects; crystallographic studies
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione 4-CH₃ C₁₁H₉F₃O₂ 230.18 Sol-gel matrix precursor; improved solubility
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione 2-Furyl C₈H₅F₃O₃ 206.12 Pyrimidine synthesis; heterocyclic building block

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, F) : Halogens increase electrophilicity at the diketone carbonyl groups, facilitating coordination to metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic or magnetic materials . Bromine’s larger atomic radius compared to chlorine or fluorine introduces steric hindrance, which can alter reaction kinetics in cross-coupling processes .
  • Electron-Donating Groups (CH₃) : Methyl groups improve solubility in organic solvents and are advantageous in sol-gel applications, as seen in 1-(4-methylphenyl) analogs used for functionalized matrix materials .
  • Heterocyclic Substituents (Furyl) : Furyl-substituted derivatives exhibit unique π-conjugation properties, making them suitable for synthesizing heterocyclic compounds like trifluoromethylpyrimidines .

Key Observations :

  • Claisen Condensation : Widely used for aryl-substituted β-diketones, requiring strong bases like NaH or DBN .
  • Catalytic Methods : Co(I)Pce catalysts enable efficient HBr elimination for halogenated derivatives, offering high yields under mild conditions .
  • Heterocyclic Derivatives : Cyclocondensation with amidines is critical for integrating furyl or thienyl groups into the diketone backbone .

Key Observations :

  • MOFs and Magnetic Materials : Bromine-substituted derivatives facilitate strong π-d interactions in Cu²⁺ or Co²⁺ complexes, critical for designing molecular magnets .
  • Drug Synthesis : The 4-methylphenyl analog is a key intermediate in Celecoxib production, leveraging the stability of the trifluoromethyl group .
  • Sol-Gel Applications : Triethoxysilyl-substituted analogs integrate into silica matrices, enabling sensor and catalyst immobilization .

Biological Activity

1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 23975-64-6) is a compound of interest due to its unique chemical structure and potential biological activities. This compound is characterized by a bromophenyl group and trifluoromethyl substituents, which may influence its reactivity and interactions in biological systems. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H6BrF3O2
  • Molecular Weight : 295.06 g/mol
  • IUPAC Name : 1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
  • Purity : 95%

Synthesis

The synthesis of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of bromophenyl derivatives with trifluoroacetylacetone under controlled conditions. Various methods have been reported in the literature for the synthesis of similar diketones which may serve as intermediates in pharmaceutical applications .

The biological activity of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione can be attributed to its ability to interact with various biological targets. Diketones are known to exhibit a range of biological effects including:

  • Antimicrobial Activity : Some diketones have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : Research indicates that diketones can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and the activation of caspases . The trifluoromethyl group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.

Case Studies

Several studies have investigated the biological effects of related compounds. For instance:

  • Antimicrobial Screening : A study evaluating the antimicrobial properties of various diketones found that certain structural modifications significantly enhanced their efficacy against bacterial strains . While specific data on 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is limited, its structural analogs suggest potential effectiveness.
  • Cytotoxicity Assays : In vitro assays have shown that diketones can exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction .

Data Table: Biological Activities of Diketones

Compound NameActivity TypeReference
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dioneAntimicrobial
TrifluoroacetylacetoneCytotoxicity
4-(Methylphenyl)-1,3-butanedioneAnticancer

Q & A

Q. What are the established synthetic methods for preparing 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione?

The compound is synthesized via Claisen condensation using Meldrum's acid and aryl substrates. A reported method involves reacting 3-bromophenyl acetic acid derivatives with trifluoroacetylating agents under controlled conditions (e.g., using N,N-diisopropylethylamine in DMAc at 40–50°C). Yields up to 90% are achieved through phase separation with ethyl acetate/water mixtures and careful temperature control during reagent addition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR to confirm diketone structure and substituent positions (e.g., trifluoromethyl and bromophenyl groups).
  • X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds influencing crystal packing) .
  • IR spectroscopy to identify carbonyl stretching vibrations (1650–1750 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

Follow OSHA protocols for halogenated aromatics:

  • Use explosion-proof equipment (flash points <100°C in organic solvents).
  • Implement double containment for brominated waste.
  • Adhere to GHS codes P201 (obtain special instructions) and P210 (avoid heat/sparks) .

Q. What are the key purity indicators during synthesis?

Monitor via:

  • TLC (Rf 0.4 in ethyl acetate/hexane 1:3) to detect byproducts.
  • HPLC (>98% purity on a C18 column with acetonitrile/water gradient).
  • Melting point consistency (105–108°C; decomposition above 200°C) .

Q. How should researchers store this compound long-term?

Store under argon in amber glass at -20°C with desiccant packs. Conduct quarterly HPLC checks to detect degradation (e.g., enol form at 4.2 min or hydrolysis products at 6.8 min) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields?

Yield variations arise from:

  • Starting material purity (e.g., brominated precursor quality).
  • Reaction time optimization (extended aging at 70°C improves conversion).
  • Workup procedures (controlled pH adjustment during bicarbonate quench prevents decomposition). Compare solvent systems (DMAc vs. DMF) and catalytic additives (e.g., DMAP) systematically .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

Recrystallize from toluene/hexane (4:1 v/v) at 0.5°C/min cooling rates. Slow solvent evaporation in sealed chambers with molecular sieves enhances ordered packing via weak C–H···O interactions (2.5–3.0 Å) .

Q. How does the electron-withdrawing bromophenyl group influence reactivity?

The meta-bromo substituent increases electrophilicity at carbonyls, accelerating nucleophilic attacks (e.g., Grignard reactions show 2–3× higher rate constants in THF at 25°C vs. non-halogenated analogs). Compare with para-substituted derivatives to isolate electronic vs. steric effects .

Q. How can researchers confirm the stability of the diketone form under various conditions?

Conduct:

  • Thermal gravimetric analysis (TGA) to assess decomposition temperatures.
  • Variable-temperature NMR to monitor keto-enol tautomerism.
  • Accelerated aging tests under 40–80% relative humidity with periodic HPLC monitoring .

Q. What analytical approaches differentiate isomeric impurities?

Combine:

  • Chiral HPLC (Chiralpak AD-H column) to resolve enantiomeric byproducts.
  • 19F NMR to detect trifluoromethyl environment variations.
  • HRMS-ESI+ to confirm molecular formulae of impurities (>0.5% abundance) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

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